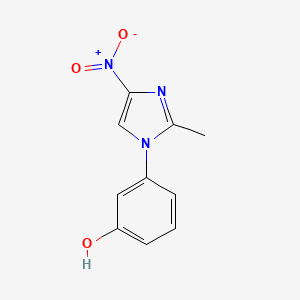
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCPM and has been synthesized using various methods. The purpose of
作用機序
BCPM works by inhibiting the activity of enzymes that are involved in the metabolism of certain drugs, including chemotherapy drugs. This inhibition leads to an increase in the concentration of these drugs in cancer cells, making them more effective in killing these cells. BCPM also has the ability to cross the blood-brain barrier, allowing it to target neurological disorders directly.
Biochemical and Physiological Effects:
BCPM has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in drug metabolism, the enhancement of chemotherapy drug effectiveness, and the ability to cross the blood-brain barrier. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
実験室実験の利点と制限
The advantages of using BCPM in lab experiments include its ability to enhance the effectiveness of chemotherapy drugs, its ability to cross the blood-brain barrier, and its anti-inflammatory and antioxidant properties. However, the limitations of using BCPM in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are many potential future directions for the use of BCPM in scientific research. These include the study of its potential applications in the treatment of various neurological disorders, the development of new chemotherapy drugs that are more effective in combination with BCPM, and the investigation of its potential use in the treatment of various inflammatory disorders.
Conclusion:
In conclusion, BCPM is a chemical compound that has shown significant potential in scientific research applications. Its ability to enhance the effectiveness of chemotherapy drugs and cross the blood-brain barrier makes it a promising candidate for the treatment of cancer and neurological disorders. However, further research is needed to determine its safety and efficacy, and to explore its potential applications in the treatment of various inflammatory disorders.
合成法
BCPM can be synthesized using various methods, including the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with N-benzyl-N-methylacetamide in the presence of a base such as sodium hydride. This reaction results in the formation of BCPM, which can be purified using column chromatography. Other methods of synthesis include the use of catalysts such as palladium and copper.
科学的研究の応用
BCPM has been used in various scientific research applications, including the study of cancer cells and their response to chemotherapy. This compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for use in cancer treatment. BCPM has also been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
N-benzyl-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-10-13(15)14(19(21)22)16-18(10)9-12(20)17(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMGSYYWXNMRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-{2-[1-(3-thienylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}propan-1-amine](/img/structure/B5648548.png)
![4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5648559.png)
![1-ethyl-5-oxo-N-[2-(2-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648565.png)
![(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5648581.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)
![6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5648591.png)

![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)

![5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)
![ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5648645.png)
![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)